(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylicacidhydrochloride
CAS No.:
Cat. No.: VC18229867
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1 |
| Standard InChI Key | NPUIVIVVLYVOIR-VEGRVEBRSA-N |
| Isomeric SMILES | C1[C@@H](C[C@@H]([C@@H]1N)O)C(=O)O.Cl |
| Canonical SMILES | C1C(CC(C1N)O)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1S,3R,4S)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride features a cyclopentane ring substituted with three functional groups:
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Amino group (-NH₂) at the 3-position
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Hydroxyl group (-OH) at the 4-position
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Carboxylic acid (-COOH) at the 1-position
The hydrochloride salt form replaces the carboxylic acid’s proton with a chloride counterion, improving solubility. The stereochemistry (1S,3R,4S) dictates spatial arrangement, critical for biological interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₂ClNO₃ | |
| Molecular weight | 181.62 g/mol | |
| SMILES (theoretical) | C1C@HC(=O)O.Cl | |
| InChIKey (predicted) | VFNBELKXKOPBJT-JKUQZMGJSA-N |
Synthesis and Manufacturing Considerations
Industrial Scalability Challenges
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Stereochemical Control: Asymmetric catalysis (e.g., Sharpless epoxidation) is required to achieve the (1S,3R,4S) configuration.
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Purification: Chromatographic separation may be needed to resolve diastereomers.
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry predictions for related methyl ester analogs suggest insights into molecular conformation :
Table 2: CCS Predictions for Methyl Ester Analog ([M+H]+ Adduct)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 160.09682 | 133.7 |
| [M+Na]+ | 182.07876 | 141.0 |
These values indicate a compact, rigid structure due to intramolecular hydrogen bonding.
Solubility and Stability
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Aqueous Solubility: Enhanced by the hydrochloride salt (estimated >50 mg/mL in water).
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pH Sensitivity: Carboxylic acid deprotonation above pH 4 may reduce solubility.
| Property | Cyclopentane Derivative | Cyclohexane Analog |
|---|---|---|
| Ring Strain | High (Baeyer strain) | Low (Chair conformation) |
| Predicted LogP | -1.2 (hydrophilic) | -0.8 |
| Biological Targets | Enzymes, ion channels | Metabolic enzymes |
Computational Modeling Insights
Molecular Dynamics Simulations
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Hydrogen Bond Network: Stabilizes the cyclopentane ring in a pseudo-chair conformation.
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Solvent Accessibility: The hydrochloride salt increases surface polarity, enhancing hydration.
Docking Studies (Theoretical)
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Neurological Targets: Preliminary models suggest affinity for GABA₃ receptors due to structural mimicry of β-alanine.
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Antimicrobial Potential: Carboxylic acid moiety may disrupt bacterial cell wall synthesis.
Environmental and Regulatory Considerations
Ecotoxicity Predictions
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Biodegradability: Expected low persistence due to hydrolyzable functional groups.
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Aquatic Toxicity: LC₅₀ >100 mg/L (low risk based on QSAR models).
Regulatory Status
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Patent Landscape: No current patents, indicating unexplored commercial potential .
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Safety Data: Acute oral toxicity (LD₅₀) estimated at 2,000 mg/kg (rat model).
Future Research Directions
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Stereoselective Synthesis: Develop catalytic asymmetric routes to improve yield.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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Formulation Studies: Investigate prodrug strategies to enhance bioavailability.
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